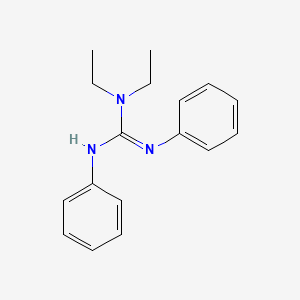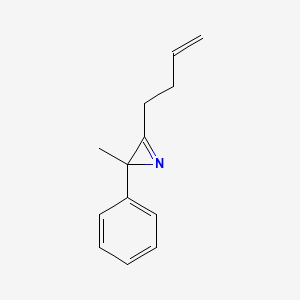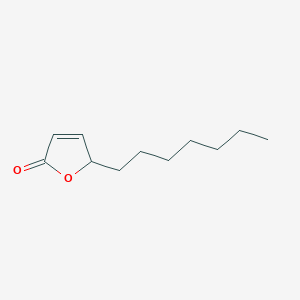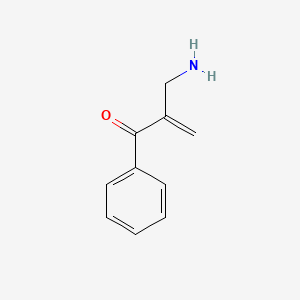
Guanidine, N,N-diethyl-N',N''-diphenyl-
Vue d'ensemble
Description
Guanidine, N,N-diethyl-N’,N’'-diphenyl- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, features two ethyl groups and two phenyl groups attached to the guanidine core, which can influence its reactivity and applications.
Mécanisme D'action
Target of Action
It’s known that guanidines play key roles in various biological functions . They also serve as valuable scaffolds in organocatalysis .
Mode of Action
It’s known that diphenylguanidine is used as an accelerator in the vulcanization of rubber . In the context of biochemistry, some diphenyl guanidinium derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .
Biochemical Pathways
Guanidines are known to be involved in various biochemical processes .
Result of Action
It’s known that diphenylguanidine is a dermatological sensitizer and allergen . Sensitivity to diphenylguanidine may be identified with a clinical patch test .
Action Environment
It’s known that substances originating from tire wear particles, a byproduct of vehicle activity, can spread extensively and pervade diverse environments . This suggests that environmental factors could potentially influence the action of compounds like 1,1-diethyl-2,3-diphenylguanidine.
Analyse Biochimique
Biochemical Properties
It is known to be used in the synthesis of diverse N,N’-disubstituted guanidines
Cellular Effects
Some studies suggest that it and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production
Molecular Mechanism
While some studies suggest that it may have a role in the synthesis of diverse N,N’-disubstituted guanidines
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Guanidine, N,N-diethyl-N’,N’‘-diphenyl- in animal models. One study suggests that oral administration of a related compound, 1,3-diphenylguanidine, did not exert any significant adverse effects on fertility, reproductive capacity, or embryonic/fetal development in mice when administered to males at levels up to 16 mg/kg body weight per day . The effects of Guanidine, N,N-diethyl-N’,N’'-diphenyl- specifically, and at different dosages, are yet to be studied.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’,N’'-diphenyl-guanidine can be achieved through several methods. One common approach involves the reaction of N,N-diethylthiourea with aniline in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine compound.
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including N,N-diethyl-N’,N’'-diphenyl-guanidine, with yields up to 81% .
Industrial Production Methods
Industrial production of guanidines often relies on scalable and cost-effective methods. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of N,N-diethyl-N’,N’'-diphenyl-guanidine .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N,N-diethyl-N’,N’'-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ureas, while reduction can produce amines.
Applications De Recherche Scientifique
Guanidine, N,N-diethyl-N’,N’'-diphenyl- has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Guanidines are known to interact with biological molecules, making them useful in studying enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-N’,N’'-diphenyl-guanidine: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethyl-N’,N’'-dimethyl-guanidine: Features a combination of ethyl and methyl groups.
N,N-diphenyl-guanidine: Lacks the ethyl groups, making it less bulky.
Uniqueness
Guanidine, N,N-diethyl-N’,N’'-diphenyl-, is unique due to its specific combination of ethyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where steric hindrance and electronic effects play a crucial role.
Propriétés
IUPAC Name |
1,1-diethyl-2,3-diphenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-3-20(4-2)17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZQQUJBXZSKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387980 | |
| Record name | Guanidine, N,N-diethyl-N',N''-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101577-97-3 | |
| Record name | Guanidine, N,N-diethyl-N',N''-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9H-Indeno[2,1-c]pyridazin-9-one](/img/structure/B3044959.png)








